2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 206353-28-8
VCID: VC2950024
InChI: InChI=1S/C11H11NO3.ClH/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8;/h1-5,9H,6,12H2,(H,13,14);1H
SMILES: C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N.Cl
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride

CAS No.: 206353-28-8

Cat. No.: VC2950024

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride - 206353-28-8

Specification

CAS No. 206353-28-8
Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
IUPAC Name 2-amino-3-(1-benzofuran-2-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C11H11NO3.ClH/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8;/h1-5,9H,6,12H2,(H,13,14);1H
Standard InChI Key AIPMGMUQQIIYRV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N.Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride is characterized by its unique chemical structure that incorporates a benzofuran ring system attached to an amino acid functionality. The compound features a bicyclic heterocyclic system (benzofuran) with an amino acid side chain at the 2-position of the furan ring.

Basic Chemical Information

The compound is identified by the following chemical parameters:

ParameterValue
CAS Number206353-28-8
Molecular FormulaC₁₁H₁₂ClNO₃
Molecular Weight241.67 g/mol
IUPAC Name2-amino-3-(1-benzofuran-2-yl)propanoic acid;hydrochloride
Standard InChIInChI=1S/C11H11NO3.ClH/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8;/h1-5,9H,6,12H2,(H,13,14);1H
Standard InChIKeyAIPMGMUQQIIYRV-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=C(O2)CC(C(=O)O)N.Cl

The data presented above establishes the compound's fundamental chemical identity, providing essential information for research protocols and chemical database indexing .

Structural Features

The compound possesses several key structural features that contribute to its chemical behavior:

  • Benzofuran Core: A bicyclic system consisting of a benzene ring fused with a furan ring

  • Amino Acid Moiety: A modified alanine structure where the β-position is substituted with the benzofuran group

  • Hydrochloride Salt Form: The amino group is protonated and paired with a chloride counterion, enhancing water solubility

  • Stereochemistry: The compound contains a chiral center at the α-carbon of the amino acid portion

These structural elements collectively determine the compound's physical properties, reactivity patterns, and biological interactions.

Synthetic Approaches

The synthesis of 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride represents an important area of research in heterocyclic chemistry, drawing on methodologies for both benzofuran synthesis and amino acid functionalization.

Benzofuran Core Construction

Multiple synthetic strategies have been developed for constructing the benzofuran core structure, which serves as the foundation for the target compound:

Transition Metal-Catalyzed Methods

Recent advances in benzofuran synthesis employ various transition metal catalysts:

  • Rhodium-catalyzed approaches: These utilize cyclopentadienyl-based rhodium complexes as ligands, proceeding through C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination mechanisms. This methodology has produced substituted benzofuran heterocycles with yields ranging from 30% to 80% .

  • Ruthenium-catalyzed reactions: These involve reactions between alkynes and m-hydroxybenzoic acids via C–H alkenylation followed by oxygen-induced annulation. Magnesium acetate is commonly employed as a base and γ-valerolactone (GVL) as a solvent to facilitate aerobic oxidation .

  • Palladium-catalyzed coupling: Modified Sonogashira coupling-cyclization has been demonstrated for benzofuranyl acetic acid derivatives, although scale-up challenges have been noted in similar systems .

Catalyst-Free Approaches

Several catalyst-free methodologies have also been developed for benzofuran synthesis:

  • Reactions involving sulfur ylides with hydroxyl-substituted aryl alkynes to generate tricyclic benzofuran derivatives .

  • Base-mediated reactions of salicylaldehydes with nitro epoxides, which proceed through deprotonation, epoxide ring opening, and intramolecular cyclization .

Specific Routes to 2-Amino Benzofuran Derivatives

For the specific synthesis of compounds structurally similar to 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride, several methods have been reported:

  • One-pot sequential coupling approaches to 2-amino-3-arylbenzofurans, which provide direct entry to polyheterocyclic chemical space. These methods enable efficient synthesis of the core structure with potential for further modifications .

  • Sc(OTf)₃-mediated formal cycloaddition of isocyanides with in situ generated intermediates, offering a novel [4+1] cycloaddition approach to 2-aminobenzofurans .

  • Visible light-triggered intramolecular cyclization of α-azidochalcones, which has been demonstrated for the synthesis of 3-acyl-2-aminobenzofurans .

Amino Acid Incorporation

The incorporation of the amino acid functionality at the 2-position of the benzofuran core likely involves:

  • Protection-deprotection strategies to ensure selective functionalization

  • Stereocontrolled synthesis to establish the correct stereochemistry at the α-carbon

  • Conversion to the hydrochloride salt in the final step to enhance stability and solubility

The synthesis of amino acid derivatives of heterocyclic compounds typically employs standard amino acid chemistry methods, adapted to accommodate the structural requirements of the benzofuran core.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride are critical for understanding its behavior in various chemical and biological contexts.

Solubility and Physical Form

As a hydrochloride salt of an amino acid derivative, the compound is expected to exhibit:

  • Enhanced water solubility compared to the free base form

  • Crystalline solid form at room temperature

  • Hygroscopic properties common to amino acid hydrochlorides

  • Potential for polymorphism, which could affect its physical properties and biological activity

Stability and Reactivity

The compound's stability and reactivity profile is influenced by its structural components:

  • The benzofuran core typically provides stability to oxidation, especially compared to indole derivatives

  • The amino acid functionality introduces potential for various reactions:

    • Esterification or amide formation at the carboxylic acid group

    • Acylation or alkylation at the amino group

    • Potential for racemization at the α-carbon under basic conditions

  • The hydrochloride salt form may provide:

    • Enhanced stability during storage

    • Improved solubility in polar solvents

    • Protection against oxidation of the amino group

Spectroscopic Properties

The compound's spectroscopic characteristics are valuable for its identification and purity assessment:

  • UV-Visible spectroscopy: Expected absorption bands due to the aromatic benzofuran system

  • NMR spectroscopy: Characteristic patterns reflecting the benzofuran core and the amino acid moiety

  • Mass spectrometry: Molecular ion peaks and fragmentation patterns typical of benzofuran amino acid derivatives

Biological Activity and Applications

2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride exhibits potential biological activities that make it valuable for various research applications.

Enzyme Interactions

Research indicates that the compound may interact with various enzymatic systems:

  • Potential activity as an enzyme inhibitor, particularly for enzymes involved in amino acid metabolism

  • Possible interactions with neurotransmitter systems due to structural similarities with certain neurotransmitters and their precursors

  • Potential modulation of metabolic pathways involving amino acids

Research Applications

The compound serves several important functions in research contexts:

  • As a building block for synthesizing more complex molecules with potential biological activity

  • As a tool for investigating structure-activity relationships in benzofuran derivatives

  • For developing novel synthetic methodologies in heterocyclic and amino acid chemistry

  • As a reference standard for analytical methods development and validation

Comparative Analysis

Understanding how 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride relates to structurally similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Positional Isomers

Table 1: Comparison of 2-Amino-3-(1-benzofuran-2-yl)propanoic acid with positional isomers

CompoundStructural DifferenceExpected Functional DifferenceReference
2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochlorideReference compoundBaseline for comparison
2-Amino-3-(1-benzofuran-4-yl)propanoic acidAttachment at 4-position instead of 2-positionDifferent spatial orientation affecting receptor binding; altered electronic distribution
2-Amino-3-(1-benzofuran-5-yl)propanoic acidAttachment at 5-position instead of 2-positionDifferent three-dimensional arrangement of functional groups; potentially different binding profile

The positional isomers differ primarily in the attachment point of the amino acid moiety to the benzofuran core, which significantly affects the three-dimensional structure and consequently the biological activity profile of these compounds .

Comparison with Related Benzofuran Derivatives

Table 2: Comparison with structurally related benzofuran compounds

CompoundKey Structural DifferencesExpected Functional ImplicationsReference
2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochlorideReference compoundBaseline for comparison
3-(1-benzofuran-2-yl)propanoic acidLacks amino groupReduced water solubility; different hydrogen bonding capability; different metabolic profile
2-(2-Benzofuran-1-yl)propanoic acidDifferent carbon frameworkAltered spatial arrangement; potentially different metabolic stability and receptor interactions
5-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochlorideContains lactone functionality; different ring systemDifferent reactivity profile; altered pharmacokinetic properties

These structural variations lead to significant differences in physicochemical properties and biological activities, highlighting the importance of precise molecular architecture in determining compound behavior .

Future Research Directions

The continued investigation of 2-Amino-3-(1-benzofuran-2-yl)propanoic acid hydrochloride offers numerous opportunities for advancing knowledge in heterocyclic chemistry, medicinal chemistry, and related fields.

Synthetic Methodology Development

Future research may focus on:

  • Development of more efficient and scalable synthetic routes

  • Stereoselective methods for controlling the configuration at the α-carbon

  • Green chemistry approaches to benzofuran amino acid synthesis

  • Novel functionalization strategies for the benzofuran core

Biological Activity Profiling

Comprehensive biological evaluation could include:

  • Detailed enzyme inhibition studies

  • Receptor binding assays for various neurotransmitter systems

  • Anti-inflammatory and antimicrobial screening

  • In vivo pharmacokinetic and toxicological assessments

Structure-Activity Relationship Studies

Systematic modification of the core structure could provide valuable insights:

  • Substitution patterns on the benzofuran ring system

  • Modifications of the amino acid portion

  • Alternative salt forms and their impact on bioavailability

  • Prodrug approaches to enhance delivery to specific tissues

Applications in Materials Science

Beyond biological applications, the compound may find use in:

  • Coordination chemistry with various metals

  • Development of chiral catalysts for asymmetric synthesis

  • Creation of functional materials with specific optical or electronic properties

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